Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(4-ethynylphenyl)-4-methylbenzamide
Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(4-ethynylphenyl)-4-methylbenzamide
Executive Summary
N-(4-ethynylphenyl)-4-methylbenzamide represents a critical structural scaffold in medicinal chemistry and materials science. Functioning primarily as a rigid-rod linker with a bio-orthogonal handle, this molecule integrates a classic amide pharmacophore with a terminal alkyne. This unique architecture allows it to serve two distinct high-value purposes: as a precursor for "Click Chemistry" (CuAAC) labeling in proteomic profiling and as a mesogenic core in the synthesis of liquid crystalline materials.
This guide provides a definitive breakdown of its molecular properties, a validated synthetic protocol for laboratory production, and the analytical logic required for its verification.
Physicochemical Architecture
Molecular Identity
At its core, the molecule is an unsymmetrical diaryl amide. The presence of the terminal alkyne (ethynyl group) imparts significant reactivity without altering the steric bulk of the phenyl ring significantly, making it an ideal steric probe.
| Property | Value | Technical Note |
| IUPAC Name | N-(4-ethynylphenyl)-4-methylbenzamide | |
| Chemical Formula | C₁₆H₁₃NO | Confirmed via fragment analysis. |
| Molecular Weight | 235.29 g/mol | Average mass. |
| Monoisotopic Mass | 235.0997 Da | Critical for High-Res MS (HRMS) validation. |
| LogP (Predicted) | ~3.8 - 4.2 | Highly lipophilic due to the diaryl system. |
| H-Bond Donors | 1 | Amide N-H. |
| H-Bond Acceptors | 1 | Amide Carbonyl (C=O). |
| Rotatable Bonds | 2 | C(aryl)-N and C(aryl)-C(=O). |
Structural Topology (Graphviz Visualization)
The following diagram illustrates the connectivity and the segmentation of the molecule into its functional "Warhead" (Alkyne) and "Anchor" (Tolyl) domains.
Caption: Structural segmentation of N-(4-ethynylphenyl)-4-methylbenzamide showing the electrophilic carbonyl linkage and the nucleophilic/clickable alkyne terminus.
Validated Synthetic Protocol
Retrosynthetic Logic
Direct condensation is the most robust route. We utilize 4-methylbenzoyl chloride rather than the carboxylic acid (with coupling agents like EDC/NHS) to maximize yield and simplify purification. The acid chloride is highly reactive, driving the reaction to completion rapidly in the presence of a base scavenger.
Reactants:
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4-Ethynylaniline (Nucleophile)
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4-Methylbenzoyl chloride (Electrophile)
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Triethylamine (Et₃N) (HCl Scavenger)
Step-by-Step Methodology
Note: All glassware must be flame-dried and the reaction performed under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the acid chloride.
Step 1: Solvation
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Dissolve 1.0 equivalent (eq) of 4-ethynylaniline in anhydrous Dichloromethane (DCM).
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Add 1.5 eq of Triethylamine (Et₃N) .
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Why: Et₃N will neutralize the HCl generated, preventing the protonation of the aniline, which would deactivate it.
Step 2: Acylation (0°C to RT)
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Cool the solution to 0°C in an ice bath.
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Dropwise add 1.1 eq of 4-methylbenzoyl chloride dissolved in minimal DCM.
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Why: Dropwise addition controls the exotherm. 1.1 eq ensures full consumption of the valuable aniline starting material.
Step 3: Reaction Monitoring
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Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
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Checkpoint: Monitor via TLC (Hexane/Ethyl Acetate 3:1). The aniline spot (usually fluorescent and lower Rf) should disappear.
Step 4: Work-up and Purification
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Quench with saturated NaHCO₃ (removes unreacted acid chloride).
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Wash organic layer with 1M HCl (removes unreacted amine/Et₃N).
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Dry over MgSO₄, filter, and concentrate.
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Recrystallization: The crude solid is typically recrystallized from Ethanol/Water or Toluene to yield off-white needles.
Synthesis Workflow Diagram
Caption: Operational workflow for the synthesis of N-(4-ethynylphenyl)-4-methylbenzamide via Schotten-Baumann conditions.
Analytical Validation (QC)
To certify the compound for research use, the following spectral signatures must be confirmed.
| Technique | Expected Signature | Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~10.2 ppm (s, 1H) | Amide N-H proton (deshielded). |
| δ ~4.1 ppm (s, 1H) | Acetylenic proton (-C≡C-H ). | |
| δ ~2.4 ppm (s, 3H) | Methyl group on the benzoyl ring. | |
| δ 7.0–8.0 ppm (m, 8H) | Aromatic protons (two AA'BB' systems). | |
| IR Spectroscopy | ~3300 cm⁻¹ | Alkyne C-H stretch (sharp). |
| ~2100 cm⁻¹ | Alkyne C≡C stretch (weak). | |
| ~1650 cm⁻¹ | Amide C=O stretch (strong). | |
| Mass Spectrometry | m/z 236.1 [M+H]⁺ | Positive mode ESI. |
Applications in Drug Development
Bio-orthogonal "Click" Chemistry
The terminal alkyne is a "dormant" functional group. It is stable in biological media but reacts specifically with azides using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
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Usage: Researchers can treat cells with this compound (if it shows biological activity) and then "fish out" the target proteins by reacting the lysate with a biotin-azide or fluorophore-azide.
Kinase Inhibitor Fragment
This molecule mimics the "linker-tail" region of Type II Kinase Inhibitors (e.g., Ponatinib or Imatinib).
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Mechanism: The amide forms hydrogen bonds with the kinase hinge region or the DFG-motif "back pocket," while the ethynyl phenyl group extends into the hydrophobic selectivity pocket.
References
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Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for standard amide coupling mechanisms).
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Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. (Source for Alkyne utility).
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Ethynylaniline (Source material data).
